

Application Notes and Protocols: VO-Ohpic Trihydrate in Wound Healing Studies

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Compound of Interest

Compound Name: VO-Ohpic trihydrate

Cat. No.: B10780470

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Introduction

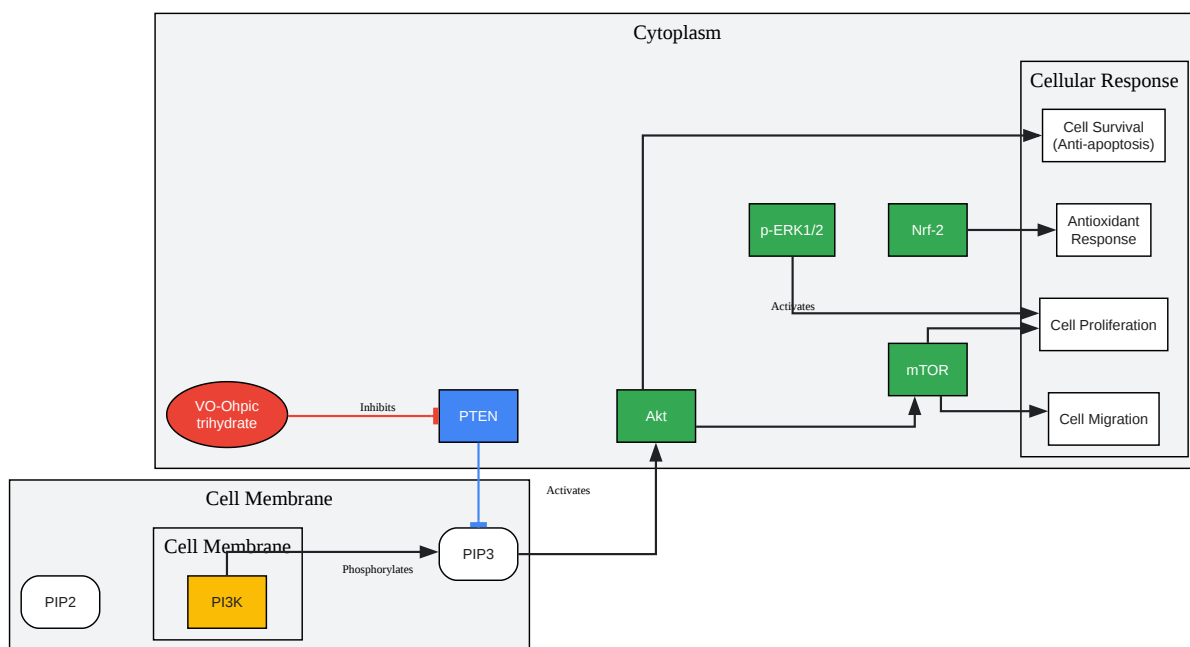
VO-Ohpic trihydrate is a potent, reversible, and non-competitive small-molecule inhibitor of the lipid phosphatase PTEN (Phosphatase and Tensin Homolog)[1][2][3]. PTEN is a critical negative regulator of the PI3K/Akt signaling pathway, a central cascade governing cell survival, proliferation, differentiation, and migration[2][4][5]. By dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN acts as a crucial brake on this pathway[2]. In the context of tissue repair, the inhibition of PTEN has emerged as a promising therapeutic strategy to accelerate wound healing[2][4]. **VO-Ohpic trihydrate**, by inhibiting PTEN, effectively promotes the activation of pro-regenerative signaling pathways, making it a valuable tool for wound healing research and drug development[1][4].

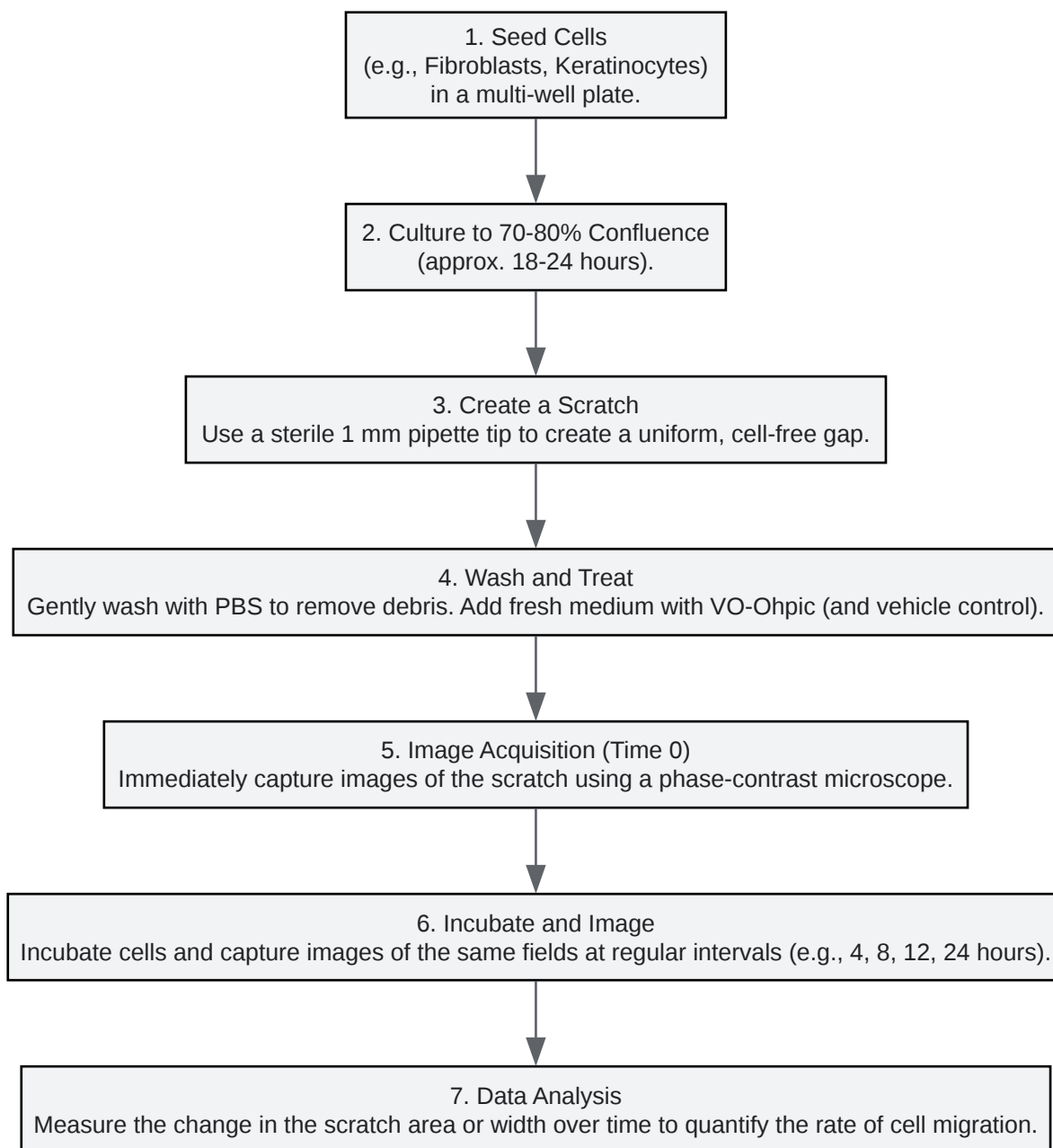
Mechanism of Action

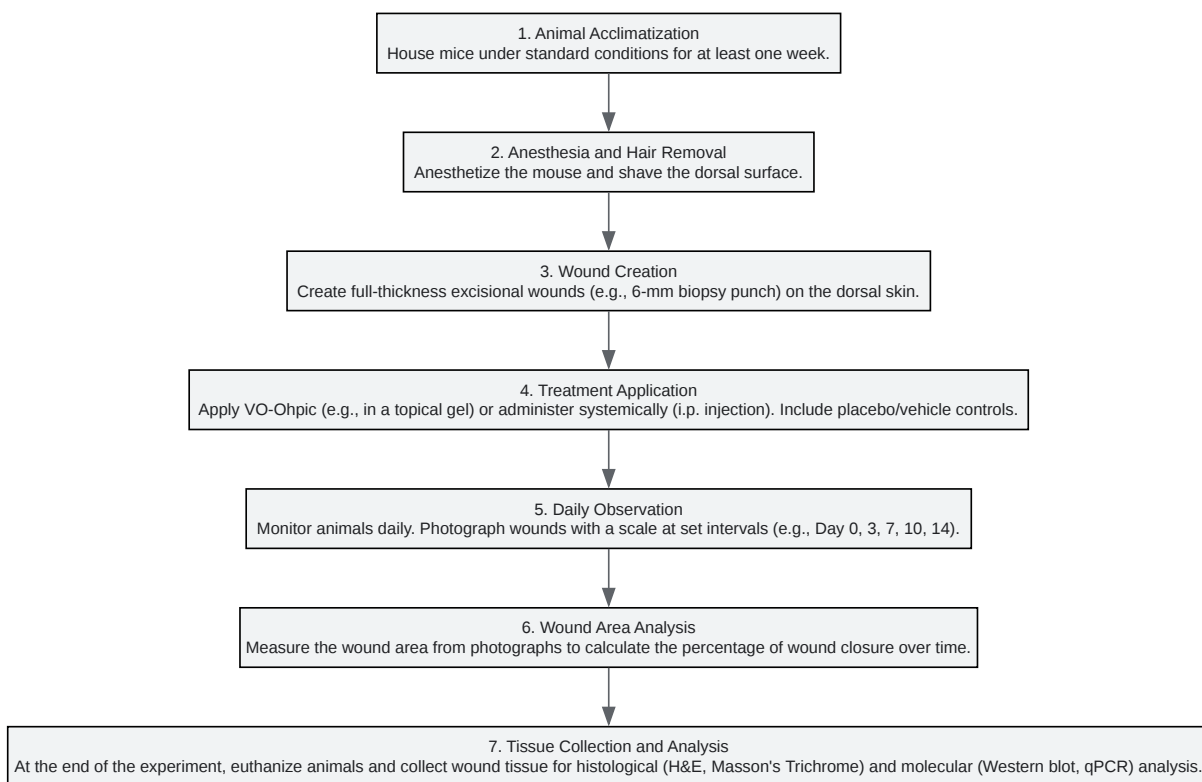
The primary mechanism of **VO-Ohpic trihydrate** in promoting wound healing is through the potentiation of the PI3K/Akt signaling cascade. By inhibiting PTEN, VO-Ohpic leads to an accumulation of cellular PIP3, which in turn activates downstream effectors such as Akt and FoxO3a[1][2]. The activation of Akt stimulates cellular processes essential for wound closure, including the proliferation and migration of fibroblasts and keratinocytes[1][6][7].

Furthermore, studies suggest that VO-Ohpic can influence other key signaling pathways involved in tissue repair and cellular homeostasis:

- **MAPK/ERK Pathway:** Treatment with VO-Ohpic has been shown to increase the phosphorylation and activation of ERK1/2, a component of the MAPK pathway, which is known to regulate cell proliferation and repair mechanisms in wound healing[8][9].
- **Nrf-2 Signaling Pathway:** VO-Ohpic has been found to activate the Nrf-2/HO-1 pathway, a critical defense mechanism against oxidative stress[3][10]. By mitigating oxidative damage and inhibiting apoptosis, this action can improve the survival and function of cells within the wound environment[3]. Reactive oxygen species (ROS) play a complex, dual role in healing; while necessary for signaling and pathogen defense, excessive levels can impair repair[11][12].







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